Cas no 886503-01-1 (2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)

2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-((1-Phenylethyl)amino)-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- CS-0240884
- MFCD06739363
- BBL030643
- AKOS000313126
- LKB50301
- 2-(1-phenyl-ethylamino)-4-trifluoromethyl-thiazole-5-carboxylic acid
- SB83163
- 2-(1-phenylethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-((1-phenylethyl)amino)-4-(trifluoromethyl)thiazole-5-carboxylicacid
- 886503-01-1
- VS-09945
- EN300-230410
- STK350481
- 2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-(1-Phenyl-ethylamino)-4-trifluoromethyl-thiazole -5-carboxylic acid
-
- MDL: MFCD06739363
- Inchi: InChI=1S/C13H11F3N2O2S/c1-7(8-5-3-2-4-6-8)17-12-18-10(13(14,15)16)9(21-12)11(19)20/h2-7H,1H3,(H,17,18)(H,19,20)
- InChI Key: XQIRHLUYXPQAKF-UHFFFAOYSA-N
- SMILES: CC(C1=CC=CC=C1)N=C2NC(=C(C(=O)O)S2)C(F)(F)F
Computed Properties
- Exact Mass: 316.04933326Da
- Monoisotopic Mass: 316.04933326Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 90.5Ų
2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230410-0.1g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 0.1g |
$161.0 | 2024-06-20 | |
Fluorochem | 027723-250mg |
2-(1-Phenyl-ethylamino)-4-trifluoromethyl-thiazole-5-carboxylic acid |
886503-01-1 | 250mg |
£144.00 | 2022-02-28 | ||
1PlusChem | 1P00JFFQ-250mg |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 250mg |
$335.00 | 2024-04-20 | |
Enamine | EN300-230410-10g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 10g |
$1875.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311554-5g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95+% | 5g |
¥25245.00 | 2024-04-26 | |
1PlusChem | 1P00JFFQ-10g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 10g |
$2380.00 | 2023-12-15 | |
1PlusChem | 1P00JFFQ-50mg |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 50mg |
$190.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311554-2.5g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95+% | 2.5g |
¥15724.00 | 2024-04-26 | |
1PlusChem | 1P00JFFQ-2.5g |
2-[(1-phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
886503-01-1 | 95% | 2.5g |
$962.00 | 2023-12-15 | |
Crysdot LLC | CD11031109-1g |
2-((1-Phenylethyl)amino)-4-(trifluoromethyl)thiazole-5-carboxylic acid |
886503-01-1 | 95+% | 1g |
$577 | 2024-07-18 |
2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Related Literature
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
Additional information on 2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Research Briefing on 2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS: 886503-01-1)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of thiazole derivatives as potential therapeutic agents. Among these, 2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS: 886503-01-1) has emerged as a compound of interest due to its unique structural features and promising biological activities. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.
The compound, characterized by the presence of a trifluoromethyl group and a phenylethylamino moiety, has been synthesized through a series of optimized reactions, including the condensation of appropriate precursors under controlled conditions. Recent studies have demonstrated that the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a suitable candidate for further pharmacological evaluation. The phenylethylamino side chain, on the other hand, has been implicated in modulating the compound's interaction with target proteins, particularly those involved in inflammatory pathways.
In vitro and in vivo studies have revealed that 2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid exhibits potent inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical mediators of inflammation. These findings suggest that the compound could serve as a dual inhibitor, offering a novel approach to the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, preliminary data indicate that the compound may also possess anticancer properties, as it has been shown to induce apoptosis in certain cancer cell lines.
Further investigations into the compound's pharmacokinetic profile have demonstrated favorable absorption and distribution characteristics, with minimal off-target effects observed in animal models. However, challenges remain in optimizing its solubility and reducing potential toxicity at higher doses. Researchers are currently exploring various formulation strategies, including the development of prodrugs and nanoparticle-based delivery systems, to address these limitations.
In conclusion, 2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid represents a promising lead compound in the search for new anti-inflammatory and anticancer agents. Its unique structural attributes and demonstrated biological activities warrant further investigation, particularly in the context of targeted drug delivery and combination therapies. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in clinical settings.
886503-01-1 (2-(1-phenylethyl)amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid) Related Products
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
